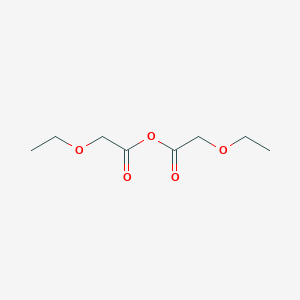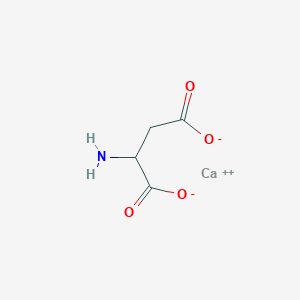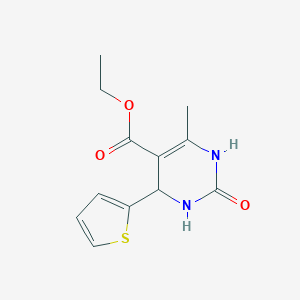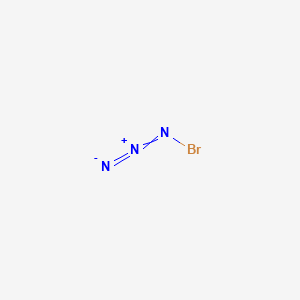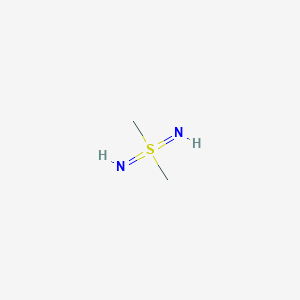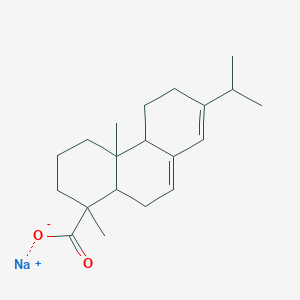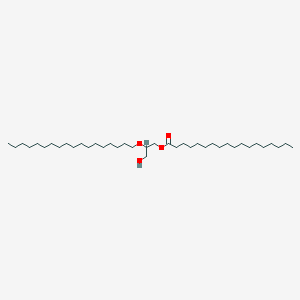
2,4,6-Triméthoxytoluène
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4,6-Trimethoxytoluene and related compounds involves several chemical reactions. For instance, it has been isolated from the leaves of trees of the genus 'Stockwellia' through steam distillation, yielding 80-89% from the leaf oil (Brophy, Fookes, & Houset, 1992). Another study described the synthesis of 2,3,4-Trimethoxy-6-methylphenol from 3,4,5-trimethoxytoluene through chemical reactions like the Vilsmeier-Haack reaction and Dakin reaction, demonstrating the versatility of trimethoxytoluenes in synthetic chemistry (Tong Gang-sheng, 2008).
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethoxytoluene and its derivatives can be quite complex. For example, an investigation into the formation of an isocoumarin by acylation of 2,3,6-trimethoxytoluene with specific acids and anhydrides revealed insights into reaction mechanisms and structural outcomes, confirmed by X-ray crystallography (Botha et al., 1991).
Chemical Reactions and Properties
2,4,6-Trimethoxytoluene undergoes various chemical reactions, leading to a wide range of products. For instance, it reacts with certain compounds to produce stable boron heterocycles, with subsequent hydrolysis yielding products like Baeckeol and Homobaeckeol (Schiemenz & Schmidt, 1976). Another study focused on the anodic oxidation of trimethoxytoluene, showing the formation of dimeric biphenyl products, illustrating the compound's reactivity in electrochemical conditions (Said et al., 2002).
Physical Properties Analysis
The physical properties of 2,4,6-Trimethoxytoluene, such as boiling points, melting points, and solubility, are crucial for its handling and application in chemical syntheses. However, detailed analysis specific to its physical properties was not highlighted in the available literature.
Chemical Properties Analysis
The chemical properties of 2,4,6-Trimethoxytoluene, including reactivity, stability, and functional group transformations, are evidenced through its various chemical reactions. Its ability to form complex compounds through reactions with boron trifluoride or participate in oxidation reactions to produce specific aldehydes showcases its chemical versatility (Kitajima et al., 1988).
Applications De Recherche Scientifique
Médecine
Le 2,4,6-Triméthoxytoluène présente des applications potentielles dans le domaine médical, en particulier dans la synthèse de composés pharmaceutiques. Ses groupes méthoxy peuvent être fonctionnalisés pour créer des principes actifs (API) qui peuvent servir d'intermédiaires dans le développement de médicaments .
Agriculture
En agriculture, le this compound pourrait être étudié pour son rôle dans la synthèse d'agrochimiques. La structure du composé permet la création de dérivés qui peuvent agir comme précurseurs pour les pesticides ou les herbicides .
Science des matériaux
La capacité du composé à subir diverses réactions chimiques en fait un candidat pour la création de nouveaux matériaux. Par exemple, il pourrait être utilisé dans la production de polymères ou de revêtements ayant des propriétés spécifiques, comme une résistance accrue aux facteurs environnementaux .
Sciences de l'environnement
Le this compound peut trouver des applications dans les sciences de l'environnement, en particulier dans le développement de composés organiques pouvant être utilisés pour la remédiation environnementale ou dans le cadre de procédés durables .
Industrie alimentaire
Bien que le this compound ne soit pas utilisé directement comme additif alimentaire, il pourrait être impliqué dans la synthèse d'arômes ou de parfums utilisés dans les produits alimentaires. Sa structure permet la création de composés qui imitent les arômes naturels .
Cosmétiques
Dans l'industrie cosmétique, le this compound pourrait être utilisé dans la synthèse de composés utilisés dans les parfums ou comme intermédiaires dans la production de divers produits cosmétiques .
Production d'énergie
La recherche sur l'utilisation du this compound dans la production d'énergie en est encore à ses débuts. Cependant, son potentiel réside dans le développement de cellules photovoltaïques organiques ou comme composant de matériaux de stockage d'énergie .
Photocatalyse
Le this compound peut être utilisé en photocatalyse, où il peut participer à des complexes donneur-accepteur d'électrons. Cette application est particulièrement pertinente dans le domaine des énergies renouvelables, où elle pourrait contribuer à l'efficacité des cellules solaires .
Safety and Hazards
The safety data sheet for 2,4,6-Trimethoxytoluene suggests that it should be handled with care. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .
Propriétés
IUPAC Name |
1,3,5-trimethoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKFPYZCMHDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065706 | |
| Record name | 2,4,6-Trimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14107-97-2 | |
| Record name | 2,4,6-Trimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14107-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2,4,6-Trimethoxytoluene in the context of the provided research?
A1: The provided research demonstrates the use of 2,4,6-Trimethoxytoluene as a starting material in the synthesis of natural products. It undergoes selective demethylation reactions with boron trifluoride and various carboxylic acids to form boron heterocycles. These heterocycles are then hydrolyzed to obtain the desired natural products, such as Baeckeol and Aurentiacin .
Q2: Can you explain the selective demethylation of 2,4,6-Trimethoxytoluene in more detail?
A2: 2,4,6-Trimethoxytoluene possesses three methoxy (-OCH3) groups. The research shows that specific reaction conditions using boron trifluoride allow for the removal of one methoxy group while leaving the other two intact. This selectivity is crucial for the subsequent formation of the desired boron heterocycles and ultimately the target natural products.
Q3: Are there alternative methods for the synthesis of Baeckeol and Aurentiacin?
A3: While the provided research highlights a specific synthetic route using 2,4,6-Trimethoxytoluene, other methods for synthesizing Baeckeol and Aurentiacin might exist. Comparing these methods in terms of yield, cost, and environmental impact could be an area of further investigation.
Q4: What is the significance of using boron heterocycles in this synthetic approach?
A4: Boron heterocycles act as crucial intermediates in this synthesis. Their formation, driven by the selective demethylation of 2,4,6-Trimethoxytoluene, allows for the controlled introduction of specific structural features found in the target natural products. This highlights the utility of boron heterocycles as valuable tools in organic synthesis.
Q5: The research mentions "Homobaeckeol." What is the structural difference between Baeckeol and Homobaeckeol?
A5: Homobaeckeol is structurally similar to Baeckeol, with the key difference being an additional methylene (-CH2-) group in its side chain. This difference arises from using a different carboxylic acid in the reaction with 2,4,6-Trimethoxytoluene and boron trifluoride during the synthesis .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)


